(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate
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Overview
Description
“(1,3-Dioxoisoindolin-2-yl)methyl 2-fluorobenzoate” is a chemical compound with the molecular formula C16H10FNO4. It is a solid powder-like substance . It has been mentioned in the context of photo-catalysis .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, the synthesis of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester involved the esterification of anthranilic acid to produce methyl anthranilate. This was followed by the fusion of alanine with phthalic anhydride at 150 °C, and then coupling with the methyl anthranilate to furnish the isoindole .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR, UV-Vis, NMR, and MS. Single-crystal XRD has also been used to verify the structure . In one study, N-H⋯O bonding was found to stabilize the molecular configuration, resulting in the formation of S(6) hydrogen-bonded loop .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the photochemistry of phthalimides has been extensively studied . In one case, a N-methoxy quinolinium moiety was linked with a methylene spacer to phthalimide .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound is a solid at room temperature and can dissolve in some organic solvents such as ethanol and dimethylformamide . The compound has a molecular weight of 299.257.Scientific Research Applications
Green Synthesis of Quinazolinones
A novel and environmentally friendly synthesis method for quinazolinones, which are closely related to the queried compound in terms of their synthetic pathway and functional group characteristics, was developed. This method involves a one-pot, three-component reaction facilitating the formation of desired compounds with good to excellent yields in aqueous media, highlighting an innovative approach in the field of green chemistry (Tashrifi et al., 2018).
Synthesis and Characterization of Derivatives for Anticancer Applications
Derivatives structurally similar to the queried compound have been synthesized and characterized, demonstrating potential as anticancer agents. These include the conjugation of active pharmaceutical ingredients using spacers, showcasing the compound's versatility in drug development and its potential role in creating new therapeutic options (Nadhum & Mohammed, 2020).
Anti-inflammatory Applications
Further research into the structural relatives of "(1,3-Dioxoisoindolin-2-yl)methyl 2-fluorobenzoate" has led to the synthesis and evaluation of derivatives with promising anti-inflammatory activity. This includes studies on their mechanism of action and potential therapeutic applications, emphasizing the compound's relevance in developing anti-inflammatory treatments (Nikalje et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO4/c17-13-8-4-3-7-12(13)16(21)22-9-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPALVTZEYPVGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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